2-Bromo-1-(4-fluorophenyl)ethanol

Description

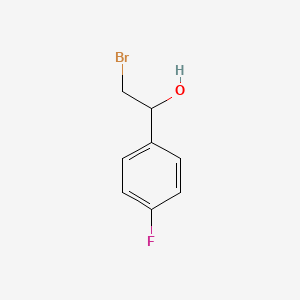

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCAVFHRXRACAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)ethanol is a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. Its structure, featuring a bromo substituent on the ethyl chain and a fluorine atom on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and experimental protocols relevant to researchers in the field.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 53617-32-6 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 2-bromo-1-(4-fluorophenyl)ethanone.

Synthesis of this compound

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Bromo-1-(4-fluorophenyl)ethanone (General Procedure)

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general procedure for the reduction of similar α-bromoketones using sodium borohydride (NaBH₄) is as follows. This protocol should be adapted and optimized for the specific substrate.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethanone

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as methanol or ethanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Data

Spectroscopic Data of 2-Bromo-1-(4-fluorophenyl)ethanone (Precursor)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | IR (KBr, cm⁻¹) |

| δ 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H)[2] | δ 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39[2] | 1688 (C=O)[2] |

Expected Spectroscopic Features of this compound:

-

¹H NMR: Appearance of a new signal corresponding to the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift is solvent-dependent. The singlet for the -CH₂Br protons in the precursor would be replaced by signals corresponding to the -CH(OH)- and -CH₂Br protons, which would likely appear as a multiplet and a doublet of doublets, respectively, due to coupling.

-

¹³C NMR: The carbonyl carbon signal (around 190 ppm) will disappear and a new signal for the carbon bearing the hydroxyl group (-CH(OH)-) will appear in the range of 60-80 ppm.

-

IR: Disappearance of the strong carbonyl (C=O) absorption around 1688 cm⁻¹ and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would correspond to the mass of this compound (219.05 g/mol ).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of the hydroxyl group, the bromine atom, and the fluorinated phenyl ring.

-

The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

-

The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

-

The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, with the fluorine atom acting as a weak ortho-, para-director.

These reactive sites make this compound a potentially useful intermediate in the synthesis of various pharmaceutical and biologically active molecules. Halogenated compounds, in general, have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The presence of both bromine and fluorine may enhance the biological activity and metabolic stability of derivatives.

Potential Reaction Pathways

Figure 2. Potential reaction pathways for this compound.

Biological Activity

Specific studies on the biological activity of this compound were not identified in the performed searches. However, the structural motif of substituted 1-phenylethanols is present in various biologically active compounds. For instance, derivatives of 2-amino-2-phenylethanol have been investigated as β2-adrenoceptor agonists. Further research is required to determine if this compound or its derivatives possess any significant biological activity. The presence of halogen atoms is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 53617-32-6) was not found. However, based on the safety data for the precursor, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, and other similar halogenated compounds, it should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its basic chemical properties are established, there is a significant lack of publicly available experimental data, including detailed spectroscopic characterization and biological activity studies. The synthesis is likely achievable through the reduction of the corresponding ketone, but a detailed and validated experimental protocol is needed. Further research into the properties, reactivity, and biological potential of this compound is warranted to fully understand its utility for the scientific and drug development communities.

References

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The process begins with the bromination of commercially available 4'-fluoroacetophenone to yield the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone. This α-bromoketone is then subjected to a reduction reaction to afford the target secondary alcohol, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

The bromination of 4'-fluoroacetophenone can be accomplished using various brominating agents. Below are two representative protocols.

Protocol 2.1.1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as a readily handleable and selective brominating agent, often with sonication to enhance the reaction rate.[1]

-

Reaction Setup: In a jacketed reactor, a mixture of 4'-fluoroacetophenone (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent) is prepared in a solvent system of polyethylene glycol (PEG-400) and water.[1]

-

Sonication: The reaction mixture is subjected to ultrasonic irradiation (e.g., 25 kHz) at a controlled temperature, typically around 80°C.[1]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the complete consumption of the starting material is observed.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2.1.2: Bromination using Copper(II) Bromide

This protocol employs copper(II) bromide as the brominating agent in an organic solvent.[2]

-

Reaction Setup: A mixture of 1-(4-fluorophenyl)ethanone (1.0 equivalent) and copper(II) bromide (approximately 2.1 equivalents) is stirred in ethyl acetate.[2]

-

Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12 hours.[2]

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered to remove solid byproducts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product.[2]

Step 2: Synthesis of this compound

The reduction of the intermediate ketone to the target alcohol is commonly achieved using sodium borohydride.

Protocol 2.2.1: Reduction using Sodium Borohydride (NaBH₄)

This is a widely used and effective method for the reduction of α-bromoketones.

-

Reaction Setup: 2-Bromo-1-(4-fluorophenyl)ethanone is dissolved in a suitable protic solvent, such as methanol or ethanol, in an Erlenmeyer flask or a round-bottom flask. The solution is cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution with stirring. An excess of the reducing agent is typically used.

-

Reaction and Monitoring: The reaction mixture is stirred at a low temperature (e.g., 0°C to room temperature) for a specified period. The progress of the reaction can be monitored by TLC.

-

Quenching and Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0°C.

-

Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent like dichloromethane or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone and its subsequent reduction product.

Table 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.03 g/mol | [3] |

| Melting Point | 46-47 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39 | [1] |

| HRMS (ESI) m/z | Calculated for C₈H₆OBrF: 215.9589, Found: 215.9587 | [4] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 219.05 g/mol | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35 (d, J=8.4 Hz, 1H), 7.18 (d, J=8.4 Hz, 2H), 5.44-5.41 (m, 1H), 4.80 (t, J= 7.2 Hz, 1H), 4.56 (d, J= 3.6Hz, 1H), 2.57 (s, 1H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 138.37, 132.67, 128.80, 129.18, 127.37, 70.29 | [5] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3408, 3035, 2979, 2989, 2756, 1536, 1428, 1389, 1326, 1275, 1185, 1115, 840, 756 | [5] |

Note: The spectroscopic data for this compound is based on a compound labeled as 1-(4-Fluorophenyl)-2-nitroethan-1-ol in the provided reference, which is presumed to be a typographical error based on the structural context of related compounds in the same source.[5]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the two-step synthesis.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Careful monitoring of reaction progress and rigorous purification are crucial for obtaining a high-quality final product.

References

Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral halohydrin, 2-Bromo-1-(4-fluorophenyl)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this guide details the structural characterization of its precursor, 2-Bromo-1-(4-fluorophenyl)ethanone, and presents a predictive analysis of the final ethanol product based on established chemical principles and data from analogous compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound is a two-step process commencing with the bromination of 4'-fluoroacetophenone to yield the intermediate, 2-Bromo-1-(4-fluorophenyl)ethanone. This intermediate is then subjected to reduction to afford the final alcohol product. The structural integrity of both the intermediate and the final product is paramount and is typically confirmed through a suite of spectroscopic techniques.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This protocol is adapted from established methods for the α-bromination of aryl ketones.

Materials:

-

4'-Fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Bromo-1-(4-fluorophenyl)ethanone as a solid.

Synthesis of this compound

This protocol is a standard procedure for the reduction of α-haloketones using sodium borohydride.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethanone

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Wash the combined organic layers with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Structural Characterization Data

2-Bromo-1-(4-fluorophenyl)ethanone

The following tables summarize the experimentally determined spectroscopic data for the ketone intermediate.

Table 1: NMR Spectroscopic Data for 2-Bromo-1-(4-fluorophenyl)ethanone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.02-8.05 | m | - | 2 x Ar-H (ortho to C=O) |

| ¹H | 7.18 | t | 8.6 | 2 x Ar-H (meta to C=O) |

| ¹H | 4.43 | s | - | -CH₂Br |

| ¹³C | 189.8 | s | - | C=O |

| ¹³C | 166.0 | d | 254.0 | C-F |

| ¹³C | 131.7 | d | 9.6 | 2 x Ar-C (ortho to C=O) |

| ¹³C | 130.3 | d | 3.0 | Ar-C (ipso to C=O) |

| ¹³C | 116.1 | d | 21.6 | 2 x Ar-C (meta to C=O) |

| ¹³C | 30.5 | s | - | -CH₂Br |

Table 2: IR and Mass Spectrometry Data for 2-Bromo-1-(4-fluorophenyl)ethanone

| Technique | Key Peaks/Fragments | Interpretation |

| IR (cm⁻¹) | ~1690 | C=O stretch |

| ~1600, ~1500 | Aromatic C=C stretch | |

| ~1230 | C-F stretch | |

| ~690 | C-Br stretch | |

| Mass Spec (m/z) | 216/218 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 123 | [M - CH₂Br]⁺ | |

| 95 | [C₆H₄F]⁺ |

This compound (Predicted Data)

The following tables provide predicted spectroscopic data for the final product, this compound, based on the analysis of structurally similar compounds such as 1-(4-chlorophenyl)ethan-1-ol and 2-bromo-1-(4-chlorophenyl)ethanol.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.3-7.4 | m | - | 2 x Ar-H (ortho to CHOH) |

| ¹H | ~7.0-7.1 | t | ~8.7 | 2 x Ar-H (meta to CHOH) |

| ¹H | ~5.0 | dd | ~8, ~4 | -CH(OH)- |

| ¹H | ~3.6-3.7 | m | - | -CH₂Br |

| ¹H | ~2.5-3.5 | br s | - | -OH |

| ¹³C | ~162 | d | ~245 | C-F |

| ¹³C | ~138 | d | ~3 | Ar-C (ipso to CHOH) |

| ¹³C | ~128 | d | ~8 | 2 x Ar-C (ortho to CHOH) |

| ¹³C | ~115 | d | ~21 | 2 x Ar-C (meta to CHOH) |

| ¹³C | ~72 | s | - | -CH(OH)- |

| ¹³C | ~38 | s | - | -CH₂Br |

Table 4: Predicted IR and Mass Spectrometry Data for this compound

| Technique | Predicted Key Peaks/Fragments | Interpretation |

| IR (cm⁻¹) | ~3400 (broad) | O-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch | |

| ~1230 | C-F stretch | |

| ~1050 | C-O stretch | |

| ~690 | C-Br stretch | |

| Mass Spec (m/z) | 218/220 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 200/202 | [M - H₂O]⁺ | |

| 125 | [M - CH₂Br]⁺ | |

| 109 | [C₆H₄FCHOH - H₂O]⁺ | |

| 95 | [C₆H₄F]⁺ |

Reaction Mechanism: Ketone Reduction

The reduction of the carbonyl group in 2-Bromo-1-(4-fluorophenyl)ethanone proceeds via nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.

Conclusion

This technical guide provides a detailed overview of the synthesis and structural analysis of this compound. While direct experimental data for the final product is scarce, a comprehensive characterization of its precursor, 2-Bromo-1-(4-fluorophenyl)ethanone, is presented. Furthermore, predictive spectroscopic data for the target alcohol is provided based on sound chemical principles and analysis of analogous compounds. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of novel halogenated compounds for potential applications in drug discovery and materials science. It is recommended that any future synthesis of this compound be accompanied by full experimental characterization to validate the predicted data presented herein.

Unveiling the Molecular Weight of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide

For Immediate Release

[City, State] – In a comprehensive guide for researchers, scientists, and professionals in drug development, this technical document outlines the precise molecular weight of the chemical compound 2-Bromo-1-(4-fluorophenyl)ethanol. This guide provides a detailed breakdown of its molecular formula and the atomic weights of its constituent elements, culminating in an accurate determination of its molecular weight, a critical parameter in experimental design and chemical analysis.

The molecular formula for this compound has been identified as C8H8BrFO[1]. The molecular weight is derived from the sum of the atomic weights of each atom in the molecule.

Quantitative Data Summary

A meticulous calculation based on the atomic weights of Carbon, Hydrogen, Bromine, Fluorine, and Oxygen yields the molecular weight of this compound. The individual atomic weights and their contribution to the total molecular weight are presented in the table below for clarity and ease of comparison.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Contribution (amu) |

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Fluorine | F | 18.998 | 1 | 18.998 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 219.053 |

Note: The atomic weights used are the standard atomic weights of the elements.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

Methodology for Molecular Weight Determination:

The molecular weight of this compound was determined through a computational method based on its established molecular formula. This standard and widely accepted protocol involves the following steps:

-

Identification of the Molecular Formula: The chemical structure of this compound was analyzed to determine the exact number of atoms of each element present in a single molecule, resulting in the molecular formula C8H8BrFO.[1]

-

Determination of Atomic Weights: The standard atomic weight of each constituent element was obtained from the most recent IUPAC (International Union of Pure and Applied Chemistry) periodic table data.

-

Calculation of Total Molecular Weight: The number of atoms of each element was multiplied by its respective atomic weight. The sum of these products for all elements in the formula yields the final molecular weight of the compound.

Visualization of Molecular Composition

To further elucidate the elemental composition and the hierarchical contribution to the total molecular weight, the following diagram has been generated.

Caption: Elemental contribution to the molecular weight.

This in-depth guide provides essential data and a clear methodology for understanding the molecular weight of this compound, serving as a valuable resource for the scientific community.

References

- 1. This compound CAS#: 53617-32-6 [chemicalbook.com]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. quora.com [quora.com]

- 6. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. byjus.com [byjus.com]

- 11. byjus.com [byjus.com]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. #9 - Fluorine - F [hobart.k12.in.us]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 15. #1 - Hydrogen - H [hobart.k12.in.us]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. quora.com [quora.com]

An In-depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)ethanol: Synthesis, Properties, and Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Bromo-1-(4-fluorophenyl)ethanol based on available chemical data and theoretical principles. As of the date of this publication, specific studies detailing the definitive mechanism of action of this compound are not publicly available. The proposed mechanisms and biological activities are therefore hypothetical and intended to guide future research.

Introduction

This compound is a halogenated aromatic alcohol of interest in synthetic organic chemistry and potentially in the field of drug discovery. Its structure, featuring a chiral center, a reactive bromine atom, and a fluorinated phenyl ring, suggests a potential for diverse chemical reactivity and biological activity. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1][2] The bromine atom, being a good leaving group, suggests the potential for this compound to act as an alkylating agent, enabling the formation of covalent bonds with nucleophilic residues in biological macromolecules. This whitepaper aims to provide a detailed technical guide on the synthesis, physicochemical properties, and postulated mechanisms of action of this compound, offering a foundation for researchers and professionals in the field.

Physicochemical Properties

A comprehensive summary of the known and computed physicochemical properties of this compound and its immediate precursor, 2-Bromo-1-(4-fluorophenyl)ethan-1-one, is presented below. These properties are crucial for understanding the compound's behavior in both chemical reactions and biological systems.

| Property | This compound | 2-Bromo-1-(4-fluorophenyl)ethan-1-one |

| CAS Number | 53617-32-6[3] | 403-29-2[4] |

| Molecular Formula | C8H8BrFO[3] | C8H6BrFO[4] |

| Molecular Weight | 219.05 g/mol [3] | 217.03 g/mol [4] |

| IUPAC Name | This compound | 2-bromo-1-(4-fluorophenyl)ethanone[4] |

| Computed XLogP3 | 2.2 | 2.5[4] |

| Hydrogen Bond Donor Count | 1 | 0[4] |

| Hydrogen Bond Acceptor Count | 1 | 1[4] |

| Rotatable Bond Count | 2 | 2[4] |

| Exact Mass | 217.9742 g/mol | 215.95861 Da[4] |

| Topological Polar Surface Area | 20.2 Ų | 17.1 Ų[4] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. This precursor is typically synthesized via the bromination of 1-(4-fluorophenyl)ethanone.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Precursor)

A common method for the α-bromination of acetophenones involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or copper(II) bromide.[5][6]

-

Using Copper(II) Bromide: A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred for 12 hours at 60°C.[5] The reaction mixture is then cooled and filtered. The filtrate is concentrated, and the residue is purified by chromatography on silica gel (ethyl acetate/petroleum ether) to yield the product.[5]

-

Using N-Bromosuccinimide (NBS) under Ultrasound Irradiation: Equimolar quantities of 1-(4-fluorophenyl)ethanone and N-bromosuccinimide are mixed in a suitable solvent (e.g., water, PEG-400, methanol).[6] The mixture is subjected to ultrasonic irradiation (18-25 kHz, 300 W) for 15-20 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified.[6]

Reduction of 2-Bromo-1-(4-fluorophenyl)ethan-1-one to this compound

The reduction of the α-bromoketone to the corresponding alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol).

-

General Procedure: 2-Bromo-1-(4-fluorophenyl)ethan-1-one is dissolved in methanol at 0°C. Sodium borohydride is added portion-wise while monitoring the reaction by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the hydroxyl group and the bromine atom. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation.[7] The carbon-bromine bond is susceptible to nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[8] This reactivity makes it a useful intermediate in the synthesis of more complex molecules.

Figure 1: Generalized synthetic pathway for this compound.

Postulated Mechanism of Action

While specific studies are lacking, the chemical structure of this compound allows for informed postulations about its potential mechanisms of action at a molecular level.

Covalent Modification of Biological Targets

The presence of a bromine atom alpha to a hydroxyl group makes this compound a potential alkylating agent. The carbon atom attached to the bromine is electrophilic and can be attacked by nucleophilic residues on biomolecules such as proteins and nucleic acids.

-

Postulated Signaling Pathway: The compound could enter a cell and interact with a target protein, for example, an enzyme with a nucleophilic cysteine or histidine residue in its active site. The nucleophilic residue would attack the carbon bearing the bromine, leading to the displacement of the bromide ion and the formation of a covalent bond between the compound and the protein. This covalent modification could irreversibly inhibit the enzyme's activity, thereby disrupting a cellular signaling pathway.

Figure 2: Postulated signaling pathway of covalent protein inhibition.

Non-Covalent Interactions

The fluorophenyl group and the hydroxyl group can participate in various non-covalent interactions with biological targets.

-

Fluorine Interactions: The highly electronegative fluorine atom can engage in hydrogen bonds, halogen bonds, and dipole-dipole interactions, which can enhance the binding affinity and selectivity of the compound for a specific target.[1][9]

-

Aromatic Interactions: The phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with the target.

Potential Applications

Given its chemical properties and postulated reactivity, this compound could serve as a valuable tool in several areas of research and development:

-

Chemical Probe Development: Its potential to act as a covalent modifier makes it a candidate for the development of chemical probes to identify and study the function of specific proteins.

-

Drug Discovery Intermediate: The compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The fluorophenyl moiety is a common feature in many approved drugs.[10]

-

Fragment-Based Screening: As a small molecule with defined chemical features, it could be used in fragment-based drug discovery campaigns to identify initial hits for a variety of biological targets.

Toxicology and Safety

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one: This compound is classified as causing severe skin burns and eye damage.[4]

-

General Toxicity of Brominated Organic Compounds: Many brominated organic compounds are known to be toxic and can have detrimental effects on health.[11][12] They can be persistent in the environment and may have hepatotoxic, mutagenic, teratogenic, and carcinogenic effects.[11] Acute exposure to bromine-containing compounds can cause irritation to the respiratory tract, skin, and eyes.[13]

Given these considerations, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Figure 3: A proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound is a compound with significant potential for further investigation. Its synthesis is achievable through established chemical transformations, and its structure suggests a high likelihood of biological activity, possibly through covalent modification of target proteins. While the current body of literature lacks specific studies on its mechanism of action, this technical guide provides a solid foundation for future research endeavors. The proposed experimental workflows and postulated mechanisms can serve as a starting point for scientists and researchers aiming to unlock the full potential of this and related halogenated compounds in drug discovery and chemical biology. Further studies are warranted to elucidate its precise molecular targets and biological effects.

References

- 1. chimia.ch [chimia.ch]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 53617-32-6 [chemicalbook.com]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ICI Journals Master List [journals.indexcopernicus.com]

- 13. gov.uk [gov.uk]

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(4-fluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-1-(4-fluorophenyl)ethanol, a compound of interest in pharmaceutical research and development. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in various organic solvents remains largely unreported. This document, therefore, serves as a foundational resource by providing key physicochemical properties of the molecule and detailing standardized experimental protocols that can be employed to determine its solubility. The methodologies outlined herein are crucial for researchers engaged in drug discovery and formulation who require accurate solubility data for preclinical development. This guide provides detailed descriptions of the widely accepted shake-flask method for thermodynamic solubility and high-throughput kinetic solubility assays. Furthermore, a visual representation of a general experimental workflow for solubility determination is provided to aid in the practical application of these methods.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in drug discovery and development processes, from initial screening to final dosage form design. This guide aims to provide the necessary background and protocols for researchers to assess the solubility of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53617-32-6 | [1] |

| Molecular Formula | C8H8BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

Experimental Protocols for Solubility Determination

The absence of published solubility data for this compound necessitates experimental determination. The following are detailed protocols for two standard methods used in the pharmaceutical industry.

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate). The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The equilibration time is crucial and can range from 24 to 72 hours, depending on the compound and solvent system, to ensure that thermodynamic equilibrium is achieved.[2]

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to settle. To ensure complete removal of the solid phase, the supernatant is typically centrifuged or filtered through a fine-pore membrane filter (e.g., 0.22 µm).[3]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3][4]

-

Data Analysis: A calibration curve is generated using standard solutions of known concentrations of the compound. The solubility is then calculated from the concentration of the compound in the analyzed filtrate.

Kinetic solubility assays are often employed in the early stages of drug discovery for rapid screening of a large number of compounds.[5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO).[6]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10-20 mM).[4]

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well microtiter plate.

-

Addition of Solvent: The organic solvent of interest is added to each well, and the plate is mixed.

-

Precipitation Detection: The formation of a precipitate is monitored over a set period (e.g., 1-2 hours) using various detection methods:

-

Data Analysis: The kinetic solubility is reported as the concentration at which the first signs of precipitation are observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the surveyed literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility measurements offer practical guidance for obtaining reliable and reproducible data. The provided physicochemical properties serve as a starting point for understanding the compound's behavior. Accurate solubility determination is a critical step in the drug development pipeline, and the methodologies described herein will enable researchers to generate the data required to advance their research and development efforts.

References

- 1. This compound CAS#: 53617-32-6 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)ethanol: Discovery and History

This guide provides a comprehensive overview of 2-Bromo-1-(4-fluorophenyl)ethanol, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, synthesis, and applications, presenting detailed experimental protocols and quantitative data.

Introduction

This compound is a synthetic organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a fluorinated phenyl ring, a secondary alcohol, and a bromine atom, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine and hydroxyl functionalities serve as convenient handles for further chemical modifications. Although a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of organofluorine chemistry and the increasing demand for fluorinated intermediates in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, 2-Bromo-1-(4-fluorophenyl)ethanone, is provided below.

| Property | This compound | 2-Bromo-1-(4-fluorophenyl)ethanone |

| CAS Number | 53617-32-6[1] | 403-29-2[2] |

| Molecular Formula | C₈H₈BrFO[1] | C₈H₆BrFO[2] |

| Molecular Weight | 219.05 g/mol [1] | 217.03 g/mol [2] |

| Appearance | Not specified in search results | Yellow solid |

| Melting Point | Not specified in search results | 46-47 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluoroacetophenone. The first step involves the bromination of the acetophenone to yield 2-Bromo-1-(4-fluorophenyl)ethanone, which is subsequently reduced to the desired ethanol.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

The bromination of 4-fluoroacetophenone is a common method to produce the ketone intermediate. Several brominating agents can be employed, with N-Bromosuccinimide (NBS) being a widely used and eco-friendly option.

Experimental Protocol:

-

Materials: 4-fluoroacetophenone, N-Bromosuccinimide (NBS), PEG-400, water, dichloromethane.

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoroacetophenone (1 mmol) and N-Bromosuccinimide (1 mmol) in a 1:2 mixture of PEG-400 and water.

-

Subject the reaction mixture to ultrasonic irradiation (18-25 kHz, 300 W) for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, extract the reaction mixture with dichloromethane.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-1-(4-fluorophenyl)ethanone.

-

Quantitative Data:

| Parameter | Value |

| Yield | Good to excellent[3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.06-8.01 (m, 2H), 7.20-7.14 (m, 2H), 4.41 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 189.80, 166.14 (d, J = 256 Hz), 131.71 (d, J = 9.54 Hz), 130.33 (d, J = 3.70 Hz), 116.08 (d, J = 22.74 Hz), 30.39 |

Step 2: Synthesis of this compound

The reduction of the carbonyl group in 2-Bromo-1-(4-fluorophenyl)ethanone to a hydroxyl group yields the target compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol:

-

Materials: 2-Bromo-1-(4-fluorophenyl)ethanone, Sodium borohydride (NaBH₄), Ethanol, Diethyl ether, Saturated aqueous ammonium chloride solution.

-

Procedure:

-

Dissolve 2-Bromo-1-(4-fluorophenyl)ethanone (1 mmol) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride (1.1 mmol) portion-wise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

-

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a straightforward chemical transformation. The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthetic pathway from 4-fluoroacetophenone.

Caption: A typical workflow for chemical synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to introduce the 4-fluorophenyl ethanol moiety, which can impart desirable pharmacological properties. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the construction of diverse molecular libraries for high-throughput screening. Furthermore, the hydroxyl group can be derivatized or used to form esters, ethers, or other functional groups, providing additional avenues for molecular diversification.

While specific blockbuster drugs directly synthesized from this compound are not readily identifiable from public literature, its structural motif is present in numerous compounds investigated in medicinal chemistry programs targeting a wide range of therapeutic areas.

Conclusion

This compound, while not having a celebrated history of discovery, has established itself as a workhorse intermediate in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive building block for the creation of novel and potent pharmaceutical agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)ethanol as a Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-1-(4-fluorophenyl)ethanol as a critical chiral intermediate in pharmaceutical synthesis. This document includes detailed experimental protocols for its preparation via biocatalytic and chemical methods, quantitative data for comparison, and a workflow illustrating its application in the synthesis of bioactive molecules.

Introduction

This compound is a valuable chiral building block, particularly in the synthesis of cholesterol absorption inhibitors such as Ezetimibe and its analogues. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final drug molecule. This document outlines two highly enantioselective methods for the synthesis of (S)-2-Bromo-1-(4-fluorophenyl)ethanol: a biocatalytic reduction using yeast reductases and a chemical approach utilizing the Corey-Bakshi-Shibata (CBS) reduction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of (S)-2-Bromo-1-(4-fluorophenyl)ethanol, providing a comparison of the biocatalytic and chemical methods.

Table 1: Biocatalytic Reduction of 2-Bromo-4'-fluoroacetophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's Yeast | 2-Bromo-4'-fluoroacetophenone | (S)-2-Bromo-1-(4-fluorophenyl)ethanol | >90 | 99 |

Table 2: Chemical Asymmetric Reduction of 2-Bromo-4'-fluoroacetophenone

| Method | Catalyst | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-diethylaniline (BDEA) complex | (S)-2-Bromo-1-(4-fluorophenyl)ethanol | High | >95 |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Bromo-4'-fluoroacetophenone

This protocol describes the enantioselective reduction of 2-bromo-4'-fluoroacetophenone to (S)-2-bromo-1-(4-fluorophenyl)ethanol using a whole-cell biocatalyst.[1]

Materials:

-

2-Bromo-4'-fluoroacetophenone

-

Selected yeast strain (e.g., Saccharomyces cerevisiae)

-

Growth medium (e.g., YM broth)

-

Glucose

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cultivation of Biocatalyst: Inoculate the selected yeast strain into a sterile growth medium and incubate with shaking at an appropriate temperature (e.g., 30°C) for 24-48 hours until a sufficient cell density is reached.

-

Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a buffer solution. Add glucose as a co-factor regenerating system.

-

Substrate Addition: Add 2-bromo-4'-fluoroacetophenone to the cell suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible organic solvent to aid dispersion.

-

Reaction: Incubate the reaction mixture with shaking at a controlled temperature. Monitor the progress of the reaction by TLC or HPLC.

-

Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure (S)-2-bromo-1-(4-fluorophenyl)ethanol.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 2-Bromo-4'-fluoroacetophenone

This protocol details the asymmetric reduction of 2-bromo-4'-fluoroacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield (S)-2-bromo-1-(4-fluorophenyl)ethanol.[2]

Materials:

-

2-Bromo-4'-fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine

-

Borane-diethylaniline (BDEA) complex (can be prepared in situ from sodium borohydride, diethylaniline, and dimethyl sulfate)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-diethylaniline (BDEA) complex to the catalyst solution while maintaining the temperature below 10°C.

-

Substrate Addition: Add a solution of 2-bromo-4'-fluoroacetophenone in anhydrous THF dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5°C.

-

Reaction: Stir the reaction mixture at 0-5°C for several hours, monitoring the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Work-up: Add 1N hydrochloric acid and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-2-bromo-1-(4-fluorophenyl)ethanol.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the mechanism of the CBS reduction.

Caption: Experimental workflow for the synthesis and application of (S)-2-Bromo-1-(4-fluorophenyl)ethanol.

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)ethanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-fluorophenyl)ethanol is a valuable and versatile chiral building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a brominated carbon, a hydroxyl group, and a fluorinated phenyl ring, allow for a variety of chemical transformations, making it a key starting material for the stereoselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antiemetic drug Aprepitant.

Introduction

The fluorophenyl and bromoethyl moieties of this compound provide two reactive centers for synthetic elaboration. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the bromo and hydroxyl groups are amenable to a range of substitution and cyclization reactions. This combination of features makes it an attractive precursor for the construction of heterocyclic scaffolds commonly found in pharmaceuticals.

A significant application of this compound is in the asymmetric synthesis of Aprepitant, a potent and selective Neurokinin-1 (NK1) receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant requires the precise construction of a chiral morpholine core, a process in which this compound serves as a critical starting material for establishing the desired stereochemistry.

Application: Synthesis of Aprepitant Intermediate

This compound is a key precursor for the synthesis of the chiral intermediate, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, which forms the core of the Aprepitant molecule. The synthetic strategy involves the reaction of this compound with an appropriate amine, followed by cyclization to form the morpholinone ring.

Experimental Workflow for Aprepitant Intermediate Synthesis

The overall workflow for the synthesis of the key Aprepitant intermediate from this compound is depicted below. This multi-step process involves the initial reaction of this compound with a protected amino alcohol, followed by a cyclization step to form the desired morpholinone ring system. Subsequent deprotection and further functionalization lead to the final Aprepitant molecule.

Key Experimental Protocol: Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one

This protocol outlines a potential synthetic route for the preparation of the key morpholinone intermediate of Aprepitant starting from this compound. This procedure is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Alkylation of N-Benzyl-2-aminoethanol

-

To a solution of N-benzyl-2-aminoethanol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate adduct.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate adduct from Step 1 in a suitable high-boiling point solvent such as toluene or xylene.

-

Add a strong base, for example, sodium hydride (1.2 equivalents) or potassium tert-butoxide (t-BuOK, 1.2 equivalents), to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours, monitoring the formation of the cyclized product by TLC.

-

After completion, cool the reaction mixture to room temperature and quench carefully with water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the Aprepitant intermediate. Please note that these values are representative and can vary based on the specific reaction conditions and scale.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Alkylation | This compound | Intermediate Adduct | 75-85 | >90 |

| Intramolecular Cyclization | Intermediate Adduct | (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | 60-70 | >98 |

Mechanism of Action of Aprepitant: NK1 Receptor Antagonism

Aprepitant functions as a selective antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the induction of nausea and vomiting.[1][2]

Signaling Pathway of Substance P and Aprepitant's Intervention

Chemotherapeutic agents can trigger the release of Substance P in the brainstem.[1][2] Substance P then binds to and activates NK1 receptors on neurons in the vomiting center of the brain.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[3]

The activated NK1 receptor couples to the Gq/11 alpha subunit of its associated G-protein.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3] The culmination of this signaling cascade is the neuronal depolarization and transmission of the emetic signal.

Aprepitant competitively binds to the NK1 receptor, thereby preventing Substance P from binding and activating the receptor.[1][2] This blockade of the initial step in the signaling pathway effectively inhibits the downstream cascade, thus preventing the transmission of the emetic signal and alleviating nausea and vomiting.[1]

Conclusion

This compound is a crucial chiral building block in modern pharmaceutical synthesis, with a notable application in the production of the antiemetic drug Aprepitant. The protocols and data presented herein provide a foundational understanding for researchers and scientists working on the synthesis of Aprepitant and other complex molecules where the stereoselective introduction of a fluorophenyl-substituted morpholine core is required. A thorough understanding of the mechanism of action of the target drug, such as the NK1 receptor antagonism of Aprepitant, is also essential for the rational design and development of new and improved therapeutic agents.

References

Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Bromo-1-(4-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques, including recrystallization and column chromatography, are designed to remove common impurities and yield a product of high purity suitable for further synthetic steps and drug development processes.

Introduction

This compound is a chiral halohydrin derivative whose purity is critical for the stereochemical outcome and overall success of subsequent reactions. Impurities stemming from its synthesis, typically the reduction of 2-bromo-1-(4-fluorophenyl)ethanone, can include unreacted starting material, over-reduced byproducts, and decomposition products. This document outlines two robust methods for the purification of this compound, complete with experimental protocols and expected outcomes.

Impurity Profile

The primary impurities in crude this compound often include:

-

2-Bromo-1-(4-fluorophenyl)ethanone: Unreacted starting material from the ketone reduction.

-

1-(4-Fluorophenyl)ethanol: A debrominated byproduct resulting from over-reduction or side reactions.

-

1,2-Dibromo-1-(4-fluorophenyl)ethane: A potential byproduct from the bromination of the corresponding styrene precursor.

-

Polymeric materials: Formed through self-condensation or decomposition, especially if the crude product is handled improperly.

A successful purification strategy must effectively separate the target alcohol from both the more polar ketone and the less polar debrominated and dibrominated impurities.

Purification Techniques

Two primary techniques are recommended for the purification of this compound: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For this compound, a mixed solvent system is often effective.

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are structurally similar to the target compound and for achieving very high purity on a small to medium scale. For the purification of this compound, a silica gel stationary phase with a hexane/ethyl acetate mobile phase is a suitable system.[1]

Data Presentation

The following tables summarize the expected outcomes for each purification technique based on typical laboratory results.

Table 1: Recrystallization Data

| Parameter | Value |

| Solvent System | Toluene/Hexane |

| Initial Purity (by HPLC) | ~90% |

| Final Purity (by HPLC) | >98% |

| Recovery Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

Table 2: Flash Column Chromatography Data

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |

| Initial Purity (by HPLC) | ~90% |

| Final Purity (by HPLC) | >99% |

| Recovery Yield | 85-95% |

| Appearance | Colorless oil or white solid |

Experimental Protocols

Protocol 1: Recrystallization from Toluene/Hexane

This protocol describes the purification of this compound using a mixed solvent system of toluene and hexane.

Materials:

-

Crude this compound

-

Toluene

-

Hexane

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene. Heat the mixture gently with stirring until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: Slowly add hexane to the hot toluene solution with gentle swirling until the solution becomes slightly turbid, indicating the saturation point.

-

Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol details the purification of this compound using silica gel flash chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Compressed air or nitrogen source

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 95:5 to 80:20 hexane/ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain or UV visualization.

-

Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the logical workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

Caption: Step-by-step protocol for recrystallization.

Caption: Step-by-step protocol for flash column chromatography.

References

Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)ethanol as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)ethanol is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive secondary alcohol and a primary bromide, allows for a variety of chemical transformations, making it a key intermediate in the preparation of more complex molecules. The presence of a 4-fluorophenyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These application notes provide an overview of the utility of this compound, with a focus on its application in the synthesis of azole-based antifungal agents. Detailed experimental protocols for the synthesis of key derivatives are also presented.

Applications in the Synthesis of Azole Antifungal Agents

A primary application of this compound is in the synthesis of 1-(4-fluorophenyl)-2-(azolyl)ethanols. These compounds are structural analogues of widely used azole antifungal drugs such as fluconazole and voriconazole. The general synthetic strategy involves a nucleophilic substitution reaction where an azole, such as 1,2,4-triazole or imidazole, displaces the bromide ion.

The resulting products contain the key pharmacophoric elements for antifungal activity: a nitrogen-containing heterocycle (the azole) capable of coordinating to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), and a substituted phenyl group that contributes to the binding affinity within the active site of the enzyme.[1][2] Inhibition of CYP51 disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.

Experimental Protocols

The following protocols are representative methods for the synthesis of azole derivatives from this compound. These procedures are based on established methods for the N-alkylation of azoles with alkyl halides.[3][4][5]

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol describes the synthesis of a triazole derivative via nucleophilic substitution.

Materials:

-

This compound

-

1,2,4-Triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-triazole (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium salt of the triazole.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol details the synthesis of an imidazole derivative.

Materials:

-

This compound

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Add imidazole (1.1 equivalents) in one portion and stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and cautiously quench with water.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6][7][8]

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of azole derivatives from this compound, based on the provided protocols and literature precedents for similar reactions.

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | This compound | 1,2,4-Triazole, Sodium Hydride | DMF | 0 to RT | 12-24 | 60-80 |

| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | This compound | Imidazole, Sodium Hydride | THF | Reflux | 4-8 | 55-75 |

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of azole-containing antifungal agents from this compound.

Caption: Synthetic routes from this compound.

Diagram 2: Mechanism of Action of Azole Antifungals

This diagram illustrates the inhibitory action of azole antifungals on the fungal ergosterol biosynthesis pathway.

References